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Introduction

CPI-0610, also known as pelabresib, is an investigational, orally bioavailable small-molecule
inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it
targets the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[2] By
competitively binding to the acetyl-lysine binding pockets of these BET proteins, CPI-0610
disrupts their role as epigenetic "readers," thereby preventing the recruitment of transcriptional
machinery to target gene promoters.[2][4] This leads to the downregulation of key oncogenes
and pro-inflammatory cytokines, such as MYC, BCL-2, and those regulated by the NF-kB and
JAK-STAT signaling pathways.[5][6][7][8] CPI-0610 is currently under extensive investigation,
primarily for the treatment of myelofibrosis (MF), both as a monotherapy and in combination
with JAK inhibitors like ruxolitinib.[1][8][9][10]

Mechanism of Action

BET proteins are crucial for the transcription of genes involved in cell proliferation,
inflammation, and oncogenesis.[2] In hematologic malignancies like myelofibrosis, the
dysregulation of BET protein activity contributes to the overexpression of genes that drive the
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disease's pathology.[1][5] CPI-0610's inhibition of BET proteins leads to several downstream
effects, including:

» Downregulation of NF-kB Signaling: This reduces the expression of pro-inflammatory
cytokines.[1][9][11]

e Suppression of MYC and BCL2: This leads to decreased cancer cell proliferation and
increased apoptosis.[1][5][6]

e Modulation of JAK-STAT Signaling: While distinct from JAK inhibitors, BET inhibition can
complement their effects by targeting downstream transcriptional pathways.[1]
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Caption: Mechanism of action of CPI-0610 (Pelabresib).

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical in vivo efficacy of CPI-0610.
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Table 1: In Vitro Potency of CPI-0610

Target Assay Type IC50 | EC50 Reference
BRD4-BD1 TR-FRET 39 nM [71[12]
MYC Gene Expression 0.18 uM [71[12]

| Multiple Myeloma Cell Lines | Cell Viability (72h) | 800-1000 nM |[13] |

Table 2: Preclinical In Vivo Efficacy of CPI-0610 in MV-4-11 Xenograft Model

Tumor Growth

Dosage Administration Duration L Reference
Inhibition
30 mgl/kg
. Oral 28 days 41% [12][14]
(once daily)

30 mg/kg (twice
) Oral 28 days 80% [14]
daily)

| 60 mg/kg (once daily) | Oral | 28 days | 74% |[12][14] |

Table 3: Clinical Trial Dosing and Schedule (Phase 1, Relapsed/Refractory Lymphoma)

Formulation Dose Range Schedule Reference

Once daily, 14 days
Capsule 6 - 300 mg [11]
on, 7 days off

| Tablet | 125 - 225 mg | Once daily, 14 days on, 7 days off [[11] |

Experimental Protocols
In Vitro Cell Viability Assay

This protocol is adapted from methodologies used in preclinical studies of CPI-0610 in multiple
myeloma cell lines.[6][7][12]
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Objective: To determine the effect of CPI-0610 on the viability of cancer cell lines.

Materials:

Hematologic cancer cell lines (e.g., INA-6, MM.1S)[7]

Appropriate cell culture medium and supplements

CPI1-0610 (Pelabresib)

DMSO (vehicle control)

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Plating: Seed hematologic cancer cell lines in 96-well plates at a predetermined optimal
density and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of CPI-0610 in DMSO. Create a serial
dilution of CPI1-0610 in the cell culture medium to achieve the desired final concentrations
(e.g., 0-1500 nM).[12] Include a vehicle control (DMSO only) at the same final concentration
as the highest CPI-0610 dose.

Treatment: Remove the existing medium from the cells and add the medium containing the
various concentrations of CPI-0610 or vehicle control.

Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell
culture conditions (37°C, 5% C02).[12]

Assay: Following incubation, allow the plates to equilibrate to room temperature. Add
CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will
lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
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o Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of
viable cells relative to the vehicle-treated control wells. Plot the results to determine the IC50
value.

NF-kB Reporter Assay

This protocol is designed to measure the inhibitory effect of CPI-0610 on the NF-kB signaling
pathway.[7]

Objective: To quantify the activity of the NF-kB signaling pathway in the presence of CPI-0610.
Materials:

e Acell line stably transfected with an NF-kB luciferase reporter construct.
o Appropriate cell culture medium and supplements.

» NF-kB activator (e.g., TNF-a).[7]

o CPI-0610 (Pelabresib).

e DMSO (vehicle control).

e 96-well plates.

 Luciferase assay system.

e Luminometer.

Procedure:

o Cell Plating: Seed the reporter cell line in 96-well plates.

o Pre-treatment: Treat the cells with various concentrations of CPI1-0610 or vehicle control for a
predetermined pre-incubation period.

» Activation: Stimulate the cells with an NF-kB activator (e.g., TNF-q) in the continued
presence of CPI-0610.

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/pdf/The_Discovery_and_Development_of_Pelabresib_CPI_0610_A_Technical_Overview.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_Pelabresib_CPI_0610_A_Technical_Overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8540103?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

 Incubation: Incubate for a period sufficient to allow for luciferase gene expression (typically
4-6 hours).

e Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a
luminometer according to the manufacturer's protocol for the luciferase assay system.

o Data Analysis: A decrease in luciferase activity in the cells treated with CPI1-0610 compared
to the activator-only control indicates inhibition of the NF-kB pathway.
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Caption: Workflow for an in vitro cell viability assay.

Animal Xenograft Model
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This protocol outlines a general procedure for evaluating the in vivo efficacy of CPI1-0610 in a

mouse xenograft model, based on preclinical studies.[6][12][14]

Objective: To assess the anti-tumor activity of CPI-0610 in a living animal model.

Materials:

Immunodeficient mice (e.g., NOD/SCID).

Hematologic cancer cell line for implantation (e.g., MV-4-11).[14]

Matrigel (optional, for subcutaneous injection).

CPI-0610 (Pelabresib) formulated for oral administration.

Vehicle control for oral administration.

Calipers for tumor measurement.

Procedure:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11) into the
flank of the immunodeficient mice.

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200
mms3).

Randomization: Randomize mice into treatment and control groups.

Treatment Administration: Administer CPI1-0610 orally at specified doses (e.g., 30-60 mg/kg)
and schedules (e.g., once or twice daily).[12][14] The control group receives the vehicle.

Monitoring: Monitor tumor growth by measuring with calipers at regular intervals. Also,
monitor the body weight of the animals as an indicator of toxicity.

Study Endpoint: Continue treatment for a defined period (e.g., 28 days)[14] or until tumors in
the control group reach a predetermined maximum size.
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Data Analysis: Calculate tumor growth inhibition for the treated groups compared to the
control group. Analyze changes in body weight to assess toxicity.

Clinical Trial Protocol Insights (MANIFEST-2)

The MANIFEST-2 study is a Phase 3, randomized, double-blind, active-control study evaluating

CPI1-0610 in combination with ruxolitinib in JAK inhibitor-naive myelofibrosis patients.[15][16]
[17]

Treatment Arms:

o Experimental: Pelabresib + Ruxolitinib[16]
o Control: Placebo + Ruxolitinib[15][16]
Dosing Schedule:

o Pelabresib (or placebo) is administered orally once daily for 14 consecutive days, followed
by a 7-day break, constituting a 21-day cycle.[16][17]

o The starting dose of pelabresib is 125 mg daily.[17]

Primary Endpoint: The primary endpoint is the proportion of patients achieving a 235%
reduction from baseline in spleen volume at week 24.[16]

Key Secondary Endpoint: A key secondary endpoint is the absolute change in Total
Symptom Score (TSS) at week 24.[16]

Inclusion Criteria: Key inclusion criteria include age = 18 years, a confirmed diagnosis of
myelofibrosis, a spleen volume of =2 450 cm3, and an ECOG performance status of < 2.[16]

Exclusion Criteria: Prior treatment with any JAK or BET inhibitor for a myeloproliferative
neoplasm is a key exclusion criterion.[16]
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Caption: Logical flow of the MANIFEST-2 Phase 3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b8540103?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8540103?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

